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Compound of Interest

Compound Name: 1,2-Bis(bromomethyl)benzene

Cat. No.: B041939 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,2-Bis(bromomethyl)benzene, a crucial reagent in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, intended for researchers, scientists, and professionals in drug development. The

information is presented to facilitate easy interpretation and application in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. The ¹H and ¹³C NMR spectra of 1,2-Bis(bromomethyl)benzene provide key

insights into its molecular framework.

Data Presentation
Table 1: ¹H NMR Spectroscopic Data for 1,2-Bis(bromomethyl)benzene

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.39 - 7.26 Multiplet 4H Aromatic (Ar-H)

4.68 Singlet 4H Methylene (-CH₂Br)

Solvent: CDCl₃[1]
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Table 2: ¹³C NMR Spectroscopic Data for 1,2-Bis(bromomethyl)benzene

Chemical Shift (δ) ppm Assignment

136.7 Quaternary Aromatic (C-1, C-2)

131.2 Aromatic (CH-3, CH-6)

129.6 Aromatic (CH-4, CH-5)

30.1 Methylene (-CH₂Br)

Solvent: CDCl₃[1]

Experimental Protocols
The following is a generalized experimental protocol for obtaining NMR spectra of organic

compounds. Specific parameters for the data presented above were not available in the cited

literature.

Sample Preparation:

Approximately 10-20 mg of the solid 1,2-Bis(bromomethyl)benzene is accurately weighed

and dissolved in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in

a clean vial.

The solution is thoroughly mixed to ensure complete dissolution.

The resulting solution is then transferred into a 5 mm NMR tube.

The tube is capped and carefully wiped clean before insertion into the spectrometer.

¹H NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00).

Typical Parameters:
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Number of scans: 16-32

Relaxation delay: 1.0 s

Pulse width: 30-45°

Acquisition time: 2-4 s

Spectral width: 10-15 ppm

¹³C NMR Spectroscopy:

Instrument: A standard NMR spectrometer (e.g., 75 or 100 MHz).

Solvent: Chloroform-d (CDCl₃) with the solvent peak as an internal reference (δ 77.16).

Typical Parameters:

Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1-2 s

Spectral width: 0-220 ppm

Decoupling: Proton broadband decoupling.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: IR Absorption Bands for 1,2-Bis(bromomethyl)benzene
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Wavenumber (cm⁻¹) Intensity Assignment

1437 Weak Aromatic C=C stretch

1419 Weak Aromatic C=C stretch

1227 Strong C-H in-plane bending

1198 Strong C-H in-plane bending

848 Weak C-H out-of-plane bending

750 Weak C-H out-of-plane bending

Sample Preparation: KBr

pellet[1]

Experimental Protocols
The following outlines a general procedure for obtaining an IR spectrum of a solid organic

compound using the KBr pellet method.

A small amount of 1,2-Bis(bromomethyl)benzene (1-2 mg) is finely ground with

approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.

The mixture is then compressed in a pellet press under high pressure to form a thin,

transparent pellet.

The KBr pellet is placed in the sample holder of the IR spectrometer.

The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background

spectrum of a blank KBr pellet is usually recorded first and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of a compound.
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Data Presentation
Table 4: Mass Spectrometry Fragmentation Data for 1,2-Bis(bromomethyl)benzene

m/z Relative Intensity (%) Assignment

262/264/266 ~1:2:1 [M]⁺ (Molecular ion)

183/185 High [M-Br]⁺

104 High [M-2Br]⁺ (o-xylylene)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

Ionization Method: Electron

Ionization (EI)

The presence of two bromine atoms is indicated by the characteristic isotopic pattern of the

molecular ion peak (M, M+2, M+4).

Experimental Protocols
The following is a generalized protocol for obtaining a mass spectrum using an electron

ionization (EI) source.

A small amount of the sample is introduced into the mass spectrometer, often via a heated

probe for solid samples or through a gas chromatograph (GC-MS).

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically

70 eV), causing the molecules to ionize and fragment.

The resulting ions are accelerated into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

A detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b041939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1,2-Bis(bromomethyl)benzene.
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A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rsc.org [rsc.org]

To cite this document: BenchChem. [Spectroscopic Analysis of 1,2-
Bis(bromomethyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b041939#spectroscopic-data-of-1-2-bis-
bromomethyl-benzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b041939?utm_src=pdf-body
https://www.benchchem.com/product/b041939?utm_src=pdf-body-img
https://www.benchchem.com/product/b041939?utm_src=pdf-custom-synthesis
https://www.rsc.org/suppdata/cp/c2/c2cp23113a/c2cp23113a.pdf
https://www.benchchem.com/product/b041939#spectroscopic-data-of-1-2-bis-bromomethyl-benzene-nmr-ir-mass-spec
https://www.benchchem.com/product/b041939#spectroscopic-data-of-1-2-bis-bromomethyl-benzene-nmr-ir-mass-spec
https://www.benchchem.com/product/b041939#spectroscopic-data-of-1-2-bis-bromomethyl-benzene-nmr-ir-mass-spec
https://www.benchchem.com/product/b041939#spectroscopic-data-of-1-2-bis-bromomethyl-benzene-nmr-ir-mass-spec
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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